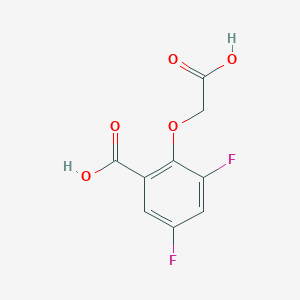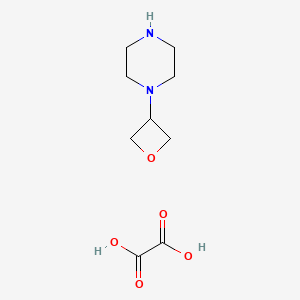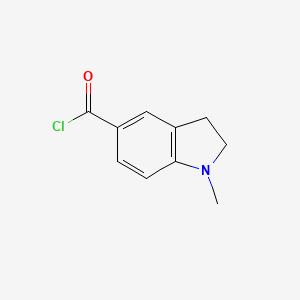
4-Bromo-1-ethynyl-2-methylbenzene
Descripción general
Descripción
“4-Bromo-1-ethynyl-2-methylbenzene” is a chemical compound with the CAS Number: 1312479-78-9. It has a molecular weight of 195.06 and its IUPAC name is the same as the common name . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-1-ethynyl-2-methylbenzene” were not found, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-ethynyl-2-methylbenzene” can be represented by the InChI code: 1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it .
Physical And Chemical Properties Analysis
“4-Bromo-1-ethynyl-2-methylbenzene” is a liquid at room temperature . It has a predicted boiling point of 224.1±33.0 °C and a predicted density of 1.42±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Thermochemistry of Halogen-Substituted Methylbenzenes
Research by Verevkin et al. (2015) explores the thermochemistry of various halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds. This study provides valuable insights into the vaporization, fusion, and sublimation enthalpies of these compounds, which are crucial for understanding their thermal behavior in various applications (Verevkin et al., 2015).
Weak Intermolecular Interactions in Crystal Structures
Guo et al. (2001) examined the weak intermolecular interactions in the crystal structures of molecules with tetrahedral symmetry, including those substituted with bromo, ethynyl, and bromoethynyl groups. Their findings reveal how these interactions influence the crystal packing and stability of these compounds, which is critical in the development of new materials (Guo et al., 2001).
Synthesis of Ethynylated Biaryls
The research by Hassaneen et al. (2015) focuses on the synthesis of ethynylated biaryls and asymmetric diethynylated benzene derivatives. They highlight the use of 1-bromo-4-ethynylbenzene candidates in Suzuki coupling, demonstrating the potential of these compounds in synthesizing complex organic structures (Hassaneen et al., 2015).
Synthesis of 4-Bromoselenoanisole
Sørensen and Stuhr-Hansen (2009) described the preparation and crystal structure of 1-bromo-4-methylselenobenzene. This study contributes to the understanding of molecular structures and intermolecular interactions in halogen-substituted compounds, which are important for designing new chemical entities (Sørensen & Stuhr-Hansen, 2009).
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
Vasin et al. (2016) investigated the synthesis and reactions of a bromo-substituted compound with 4-methylbenzenesulfonyl group. Their work adds to the knowledge of synthesizing and manipulating complex molecules for specific applications in organic chemistry (Vasin et al., 2016).
Regioselective Bromination
Aitken et al. (2016) explored the regioselective bromination of a dimethylbenzene derivative, leading to the synthesis of new sulfur-containing quinone derivatives. This research demonstrates the versatility of halogenated compounds in organic synthesis and the development of new chemicals (Aitken et al., 2016).
2-(4-Bromophenyl)acetohydrazide
The study by Ahmad et al. (2012) on 2-(4-Bromophenyl)acetohydrazide provides insights into the crystal structure and intermolecular hydrogen bonding of this compound. Understanding such structural details is essential for the design of functional materials and pharmaceuticals (Ahmad et al., 2012).
Synthesis of 1-bromo-2,4-dinitrobenzene
Xuan et al. (2010) focused on the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, highlighting its applications as an intermediate in various chemical products. This research contributes to the field of industrial organic chemistry (Xuan et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVJHHRTZBACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethynyl-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)

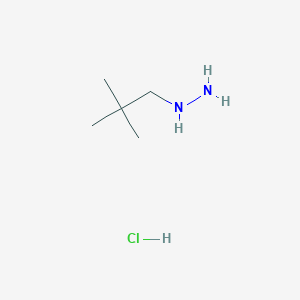
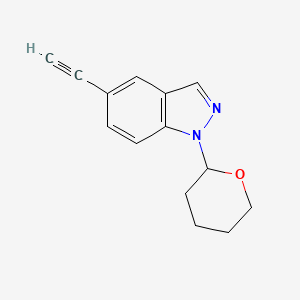

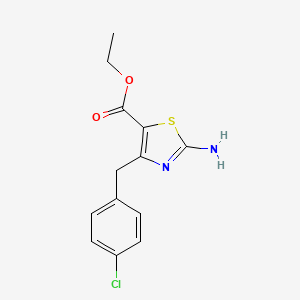
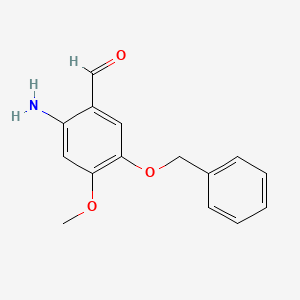

![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
